molecular formula C9H6ClN3O B1297492 3-Chloroquinoxaline-2-carboxamide CAS No. 40254-88-4

3-Chloroquinoxaline-2-carboxamide

Cat. No. B1297492
CAS RN: 40254-88-4
M. Wt: 207.61 g/mol
InChI Key: VBUXDVSMMOZYFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloroquinoxaline-2-carboxamide is a chemical compound with the molecular formula C9H6ClN3O and a molecular weight of 207.62 . It is used for research purposes.


Synthesis Analysis

A series of 3-chloroquinoxaline-2-carboxamides were designed and prepared by the condensation of 3-chloro-2-quinoxaloylchloride with appropriate Mannich bases of the p-aminophenol in the microwave environment .


Molecular Structure Analysis

The molecular structure of 3-Chloroquinoxaline-2-carboxamide is represented by the formula C9H6ClN3O .

Scientific Research Applications

Laquinimod: A Case Study in Neurological Disease Management

Laquinimod, also known as ABR-215062, is a novel oral carboxamide derivative explored for its therapeutic potential in multiple sclerosis (MS), including both relapsing-remitting (RR) and chronic progressive forms, as well as other neurodegenerative diseases. It demonstrates immunomodulatory effects on T-cells, monocytes, and dendritic cells, alongside neuroprotective effects, particularly on astrocytes. Despite moderate efficacy in Phase III trials for reducing relapse rates, Laquinimod showed significant effects on brain atrophy and disease progression without major safety concerns, underscoring its potential for neuroprotection and treatment of MS and possibly Huntington’s disease (Thöne & Linker, 2016).

Expanding the Therapeutic Scope: From Neurodegeneration to Oncology

The development of quinoline-3-carboxamide derivatives, including Laquinimod, showcases the structural and functional versatility of this compound class. Beyond autoimmune and neurodegenerative diseases, these derivatives are being evaluated for their efficacy in treating cancer. For instance, Tasquinimod, another quinoline-3-carboxamide derivative, has been explored for its antiangiogenic and antitumorigenic properties in advanced prostate cancer, indicating the potential of this chemical class in oncology (Williamson, Hartley, & Heer, 2013).

Safety And Hazards

Specific safety and hazard information for 3-Chloroquinoxaline-2-carboxamide is not available in the search results .

properties

IUPAC Name

3-chloroquinoxaline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O/c10-8-7(9(11)14)12-5-3-1-2-4-6(5)13-8/h1-4H,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUXDVSMMOZYFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloroquinoxaline-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.